Pyrazolo[1,5-A]pyridin-2-YL-methylamine
Description
Background and Significance of Pyrazolopyridine Derivatives in Chemical Research
Pyrazolopyridine derivatives, a class of fused heterocyclic systems, are of considerable interest in medicinal chemistry and drug discovery. nih.govresearchgate.net These compounds are recognized as privileged structures, meaning they can bind to a variety of biological targets with high affinity. nih.gov The fusion of a pyrazole (B372694) ring with a pyridine (B92270) ring creates a rigid bicyclic scaffold that is amenable to a wide range of chemical modifications, allowing for the fine-tuning of its physicochemical and biological properties. nih.gov
The significance of pyrazolopyridine and its related pyrazolo[1,5-a]pyrimidine (B1248293) analogs is underscored by their diverse pharmacological activities. researchgate.net They have been investigated for their potential as anticancer, anti-inflammatory, antiviral, and antimicrobial agents. nih.govresearchgate.net A particularly prominent area of research is their application as protein kinase inhibitors. nih.gov Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is often implicated in diseases like cancer. nih.gov The structural framework of pyrazolopyridines allows them to act as ATP-competitive inhibitors, fitting into the ATP-binding pocket of kinases and thereby modulating their activity. nih.gov
Overview of Pyrazolo[1,5-A]pyridin-2-YL-methylamine within an Academic Context
This compound, with the chemical formula C₈H₉N₃, is a specific isomer within the broader class of pyrazolopyridines. While extensive research has been conducted on the pyrazolopyridine scaffold in general, detailed studies focusing exclusively on the 2-yl-methylamine derivative are less prevalent in publicly accessible literature. Its structure, featuring a methylamine (B109427) group at the 2-position of the pyrazolo[1,5-a]pyridine (B1195680) core, suggests its potential as a key intermediate in the synthesis of more complex molecules and as a pharmacologically active agent in its own right. The primary amino group can serve as a handle for further functionalization and can participate in crucial hydrogen bonding interactions with biological targets. cymitquimica.com
Table 1: Basic Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₉N₃ |
| Molecular Weight | 147.18 g/mol |
| CAS Number | 885275-06-9 |
This data is compiled from publicly available chemical databases.
Research Objectives and Scope for this compound Studies
The primary research objectives for studying this compound and its derivatives are largely driven by the potential applications of the broader pyrazolopyridine class in medicinal chemistry. The key goals include:
Development of Novel Synthetic Methodologies: A significant focus of chemical research is to devise efficient and versatile synthetic routes to access the pyrazolo[1,5-a]pyridine core and its various substituted analogs. organic-chemistry.org This includes the exploration of multi-component reactions, cyclization strategies, and post-synthesis modifications. nih.gov
Investigation of Structure-Activity Relationships (SAR): A crucial aspect of drug discovery is understanding how modifications to the chemical structure of a compound influence its biological activity. For this compound, this would involve synthesizing a library of related compounds with different substituents on the methylamine group or the heterocyclic core and evaluating their effects on specific biological targets. nih.gov
Exploration of Therapeutic Potential: Building on the known pharmacological activities of pyrazolopyridines, a primary objective is to investigate the potential of this compound and its derivatives as therapeutic agents, particularly as inhibitors of protein kinases implicated in cancer and other diseases. nih.govnih.gov
The scope of these studies is generally confined to the laboratory setting, involving organic synthesis, purification, structural characterization using techniques like NMR and mass spectrometry, and in vitro biological assays to determine potency and selectivity against specific targets.
Structure
3D Structure
Properties
Molecular Formula |
C8H9N3 |
|---|---|
Molecular Weight |
147.18 g/mol |
IUPAC Name |
N-methylpyrazolo[1,5-a]pyridin-2-amine |
InChI |
InChI=1S/C8H9N3/c1-9-8-6-7-4-2-3-5-11(7)10-8/h2-6H,1H3,(H,9,10) |
InChI Key |
UJMPWSOTWQMSQI-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NN2C=CC=CC2=C1 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Retrosynthetic Analysis of Pyrazolo[1,5-a]pyridin-2-yl-methylamine
A retrosynthetic analysis of this compound reveals several strategic disconnections to arrive at plausible starting materials. The primary target molecule can be disconnected at the C-N bond of the methylamine (B109427) group, suggesting a late-stage introduction of the amine functionality. This leads to a key intermediate, a 2-functionalized pyrazolo[1,5-a]pyridine (B1195680) such as a 2-halomethyl, 2-formyl, or 2-cyano derivative.
Further disconnection of the pyrazolo[1,5-a]pyridine core can be envisioned through two main approaches. The first involves cleaving the pyrazole (B372694) ring, which points towards a [3+2] cycloaddition strategy. This approach would typically involve the reaction of an N-aminopyridinium ylide with a suitable three-carbon synthon. The second major disconnection strategy involves breaking the bonds of the pyridine (B92270) ring, suggesting a synthesis that starts with a pre-formed pyrazole ring and subsequently constructs the fused pyridine ring. This could involve the cyclization of a 5-aminopyrazole derivative with a suitable three-carbon electrophilic partner. These fundamental disconnections pave the way for the various synthetic strategies discussed in the following sections.
Conventional Synthetic Approaches to Pyrazolopyridine Scaffolds
The synthesis of the pyrazolo[1,5-a]pyridine core is well-established and can be achieved through a variety of conventional methods. These approaches can be broadly categorized into multi-step linear syntheses and cyclization reactions to form the bicyclic system.
Multi-step Linear Synthesis Strategies
Multi-step linear syntheses offer a versatile platform for the construction of substituted pyrazolopyridine scaffolds. Key reactions in these sequences often include the Knoevenagel condensation, the Vilsmeier-Haack reaction, and hydrazine (B178648) cyclization.
The Knoevenagel condensation is a powerful tool for carbon-carbon bond formation. In the context of pyrazolopyridine synthesis, it can be employed to create α,β-unsaturated systems that are precursors to the pyridine ring. For instance, the reaction of an active methylene (B1212753) compound with an aldehyde or ketone can generate a suitable intermediate for subsequent cyclization.
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. This reaction can be applied to pyrazole derivatives to introduce a formyl group, which can then be elaborated to construct the fused pyridine ring. For example, formylation of a pyrazole followed by reaction with a suitable active methylene compound and subsequent cyclization can lead to the pyrazolopyridine core. The regioselectivity of the Vilsmeier-Haack formylation has been studied on pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine (B1248293) systems. thieme-connect.de
Hydrazine cyclization is a cornerstone in the synthesis of pyrazole-containing heterocycles. In the context of pyrazolo[1,5-a]pyridines, hydrazine or its derivatives can be reacted with a suitably functionalized pyridine precursor or an open-chain intermediate containing a 1,3-dicarbonyl or equivalent functionality to form the pyrazole ring, leading to the fused bicyclic system. A copper-mediated cyclization of hydrazine with enediynones has been reported to produce 2,7-disubstituted pyrazolo[1,5-a]pyridines in good yields. rsc.orgnih.gov Another approach involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine to afford 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones. nih.govresearchgate.net
Cyclization Reactions for Pyrazolopyridine Core Formation
The direct formation of the pyrazolopyridine core through cyclization reactions is a highly efficient strategy. These methods often involve the reaction of a precursor that contains one of the rings with a reagent that provides the atoms for the second ring.
From β-Ketonitriles: The reaction of β-ketonitriles with suitable reagents is a common method for constructing heterocyclic rings. For the synthesis of pyrazolo[1,5-a]pyridines, a β-ketonitrile can react with an N-aminopyridinium salt in a [3+2] cycloaddition manner to form the pyrazole ring fused to the pyridine. While direct examples for pyrazolo[1,5-a]pyridines are less common in the initial search, the analogous synthesis of pyrazolo[1,5-a]pyrimidines from β-ketonitriles is well-documented and suggests a feasible route. nih.govdoaj.org
From α,β-Unsaturated Nitriles: α,β-Unsaturated nitriles are versatile building blocks in heterocyclic synthesis. The synthesis of functionalized pyrazolo[1,5-a]pyridines can be achieved through an oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-withdrawing olefins, including α,β-unsaturated nitriles. organic-chemistry.orgresearchgate.netresearchgate.netnih.gov These reactions typically proceed under metal-free conditions at room temperature. organic-chemistry.orgresearchgate.netresearchgate.net
From Isoxazoles and Isothiazoles: Ring transformation reactions provide an elegant way to synthesize new heterocyclic systems from existing ones. While specific examples of the direct conversion of isoxazoles or isothiazoles to pyrazolo[1,5-a]pyridines were not prominently found in the initial search, the general principle of ring transformation is a known strategy in heterocyclic chemistry. For instance, isoxazoles can be converted to pyridines through a hetero-Diels-Alder reaction, suggesting that a suitably substituted isoxazole (B147169) could potentially be a precursor to a pyrazolopyridine derivative. rsc.org
Starting Material Precursor Chemistry
The choice of starting materials is crucial for the efficient synthesis of the target molecule. A notable precursor for substituted pyridines, and by extension pyrazolopyridines, is 2-amino-3-nitro-4-picoline. This starting material provides a handle for further functionalization and cyclization to form the fused pyrazole ring. Synthetic routes starting from this precursor can involve diazotization, reduction of the nitro group, and subsequent cyclization reactions to build the pyrazolo[1,5-a]pyridine scaffold.
Advanced and Sustainable Synthetic Strategies
In recent years, the development of more efficient and environmentally friendly synthetic methods has been a major focus in organic chemistry. This trend is also reflected in the synthesis of pyrazolo[1,5-a]pyridine derivatives.
Catalytic Methods
Catalytic methods, particularly those employing transition metals, offer significant advantages in terms of efficiency, selectivity, and sustainability.
Copper-catalyzed reactions have emerged as a powerful tool for the synthesis of pyrazolo[1,5-a]pyridines. These reactions often proceed under mild conditions and tolerate a wide range of functional groups. One notable example is the copper-mediated synthesis of pyrazolo[1,5-a]pyridine-3-carboxylates through an oxidative linkage of C-C and N-N bonds from pyridyl esters and benzonitriles. researchgate.netnih.gov Another approach involves a copper(I)-catalyzed radical annulation of 2-pyridyl derivatives with in situ generated trifluoromethylnitrile (CF₃CN) to access 2-(trifluoromethyl)pyrazolo[1,5-a]pyridines. acs.org Furthermore, a copper(II)-catalyzed [3+3] annulation of saturated ketones with aminopyrazoles has been developed for the one-step synthesis of diversely substituted pyrazolo[1,5-a]pyrimidines, a strategy that could potentially be adapted for pyrazolopyridine synthesis. thieme-connect.deresearchgate.netacs.org
| Catalyst | Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |
| Cu(OAc)₂ / CuBr | Ethyl 2-(pyridin-2-yl)acetate | Benzonitrile | Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate | 62 | nih.gov |
| CuI | 2-Pyridyl derivative | CF₃CN (in situ) | 2-(Trifluoromethyl)pyrazolo[1,5-a]pyridine | High | acs.org |
| Cu(II) | Saturated Ketone | 3-Aminopyrazole | Pyrazolo[1,5-a]pyrimidine | Good | thieme-connect.deresearchgate.net |
| CuCl | Enediyne | Hydrazine | 2,7-Disubstituted pyrazolo[1,5-a]pyridine | Good | rsc.orgnih.gov |
One-Pot Synthesis Techniques
One-pot synthesis, where multiple reaction steps are carried out in the same vessel without isolating intermediates, offers significant advantages in terms of efficiency, resource conservation, and reduced waste. For the pyrazolo[1,5-a]pyridine scaffold, one-pot methodologies often involve multicomponent reactions where the fused ring system is constructed in a single, convergent step.
Research has demonstrated one-pot, three-component reactions for the synthesis of 3-halo-pyrazolo[1,5-a]pyrimidine derivatives by reacting aminopyrazoles, enaminones (or chalcones), and sodium halides. nih.gov A similar strategy can be envisioned for the pyrazolo[1,5-a]pyridine system. A plausible one-pot approach to a precursor for the target compound could involve the reaction of an N-aminopyridine, a β-ketoester, and a source for the C2-substituent, followed by an in-situ cyclization and subsequent reduction. For instance, a cross-dehydrogenative coupling (CDC) reaction between an N-amino-2-iminopyridine and a β-ketoester can form a highly substituted pyrazolo[1,5-a]pyridine core in one pot. nih.govacs.org If a reactant bearing a nitrile or masked amine is used, this could lead directly to a precursor of the title compound.
Table 1: Comparison of Synthetic Approaches for Pyrazolo[1,5-a]pyridine Core
| Feature | Stepwise Synthesis | One-Pot Synthesis |
|---|---|---|
| Efficiency | Lower; requires isolation/purification of intermediates | Higher; saves time and resources |
| Yields | Can be lower due to material loss at each step | Often higher due to fewer workup steps |
| Waste Generation | Higher (more solvents, reagents) | Lower; aligns with green chemistry principles |
| Operational Simplicity | Complex; multiple distinct operations | Simpler; streamlined process |
Microwave-Assisted Synthesis and Energy Efficiency
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. nih.gov The synthesis of various pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyridine derivatives has been significantly improved through the application of microwave irradiation. nih.govresearchgate.net
Three-component reactions to form the pyrazolo[1,5-a]pyrimidine core, which may take several hours under conventional reflux, can often be completed in minutes using a microwave reactor. nih.gov This efficiency is attributed to the direct and rapid heating of the solvent and reactants, which can lead to different reaction pathways or selectivities. This method is highly applicable for the efficient construction of a 2-substituted pyrazolo[1,5-a]pyridine precursor, which can then be converted to this compound. The reduction in reaction time and the potential for solvent-free conditions contribute to the high energy efficiency and environmental benefits of this technique. nih.govresearchgate.net
Catalyst-Free and Environmentally Benign Procedures
In line with the principles of green chemistry, there is a growing focus on developing synthetic methods that avoid the use of heavy metal catalysts and hazardous reagents. Several catalyst-free methods for the synthesis of the pyrazolo[1,5-a]pyridine ring system have been reported.
A prominent strategy is the [3+2] cycloaddition of N-aminopyridines with various electron-deficient alkenes or alkynes. nih.govacs.orgorganic-chemistry.org This approach can proceed under metal-free conditions at room temperature, offering a highly efficient and environmentally friendly route to functionalized pyrazolo[1,5-a]pyridines. organic-chemistry.org Furthermore, sonochemical methods, which use ultrasound to induce cavitation and accelerate reactions, have been successfully employed for the catalyst-free, one-pot synthesis of polysubstituted pyrazolo[1,5-a]pyridines in excellent yields. nih.govacs.org Another innovative approach involves a cross-dehydrogenative coupling reaction promoted by acetic acid and molecular oxygen, which proceeds without any metal catalyst to form the pyrazolo[1,5-a]pyridine core. nih.govacs.org These methods provide a sustainable pathway to precursors that can be converted to this compound.
Derivatization and Functionalization Reactions of this compound
The chemical character of this compound is defined by two key reactive sites: the primary amine of the aminomethyl moiety and the aromatic pyrazolopyridine ring system.
Reactions at the Aminomethyl Moiety (e.g., aldehyde condensations to form imines or secondary amines)
The primary amine of the 2-aminomethyl group is a potent nucleophile and is expected to undergo a variety of classical amine reactions. A key transformation is the condensation with aldehydes or ketones to form the corresponding imines (or Schiff bases). This reaction is typically reversible and often carried out with the removal of water.
Subsequent reduction of the resulting imine, for example with sodium borohydride (B1222165) (NaBH₄), provides a straightforward route to secondary amines. This two-step process, known as reductive amination, is a fundamental method for forming C-N bonds and would allow for the introduction of a wide variety of substituents onto the methylamine nitrogen. Other common reactions include acylation with acyl chlorides or anhydrides to form amides, and reaction with isocyanates to form ureas. The nucleophilic character of the aminomethyl group is also demonstrated in the cyclocondensation reactions of the related 2-(aminomethyl)pyridine with various electrophiles to form other fused heterocyclic systems. beilstein-journals.orgnih.govresearchgate.net
Functionalization of the Pyrazolopyridine Ring System
The pyrazolo[1,5-a]pyridine ring is an aromatic system with distinct electronic properties that govern its reactivity towards electrophiles. Based on studies of the closely related pyrazolo[1,5-a]pyrimidine scaffold, the C3 position on the five-membered pyrazole ring is the most electron-rich and nucleophilic site. thieme-connect.de Therefore, it is the most probable site for electrophilic aromatic substitution.
Reactions such as halogenation (with reagents like N-bromosuccinimide or N-iodosuccinimide), nitration (using nitric/sulfuric acid), and Friedel-Crafts acylation are expected to occur with high regioselectivity at the C3 position. thieme-connect.de This allows for the introduction of a wide range of functional groups onto the core scaffold, even in the presence of the aminomethyl group at C2. The directing effect of the existing C2 substituent would further influence the reactivity and regioselectivity of these transformations.
Regioselectivity and Chemoselectivity Considerations in Derivatization
When derivatizing this compound, both chemoselectivity and regioselectivity must be considered.
Chemoselectivity refers to the preferential reaction of one functional group over another. The molecule possesses two primary nucleophilic sites: the nitrogen of the aminomethyl group and the C3 carbon of the pyrazole ring. The choice of reagent and reaction conditions will determine which site reacts. For example, reagents that typically react with amines, such as aldehydes or acyl chlorides under neutral or basic conditions, will likely target the aminomethyl group. Conversely, strong electrophiles used in electrophilic aromatic substitution (e.g., Br⁺ from NBS in an acidic medium) will preferentially attack the electron-rich C3 position of the ring. Protecting the aminomethyl group (e.g., as an amide or carbamate) would be a common strategy to ensure that functionalization occurs exclusively on the ring system.
Regioselectivity in the functionalization of the ring system is primarily dictated by the inherent electronic properties of the pyrazolo[1,5-a]pyridine core. sci-hub.se Theoretical and experimental studies on related systems confirm that the highest electron density is at the C3 position, making it the most favorable site for electrophilic attack. thieme-connect.deencyclopedia.pub This high degree of regiocontrol is a valuable feature, allowing for predictable and selective synthesis of 3-substituted derivatives. nih.govnih.gov
Advanced Spectroscopic Characterization and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution ¹H and ¹³C NMR spectroscopy are powerful tools for determining the precise chemical environment of each hydrogen and carbon atom in a molecule. While specific experimental data for Pyrazolo[1,5-a]pyridin-2-yl-methylamine is not widely available in public literature, the expected chemical shifts and coupling constants can be predicted based on the analysis of the parent compound, pyrazolo[1,5-a]pyridine (B1195680), and related substituted derivatives.
¹H NMR Assignments (Predicted):
The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrazolo[1,5-a]pyridine core and the aliphatic protons of the methylamine (B109427) substituent. The protons on the pyridine (B92270) ring (H4, H5, H6, and H7) would likely appear in the downfield region (typically δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic system. The proton at the 3-position of the pyrazole (B372694) ring (H3) is also expected in this region. The methylene (B1212753) (-CH₂-) protons of the methylamine group would likely resonate further upfield, and the amine (-NH₂) protons would appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.
¹³C NMR Assignments (Predicted):
The carbon NMR spectrum would complement the ¹H NMR data, with distinct signals for each carbon atom in the molecule. The carbon atoms of the aromatic rings are expected to appear in the δ 100-150 ppm range. The methylene carbon of the methylamine group would be found in the aliphatic region of the spectrum.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2 | - | ~150-160 |
| C3 | ~6.5-7.0 | ~100-110 |
| C3a | - | ~140-145 |
| C4 | ~7.0-7.5 | ~115-125 |
| C5 | ~7.5-8.0 | ~120-130 |
| C6 | ~7.0-7.5 | ~110-120 |
| C7 | ~8.0-8.5 | ~135-145 |
| -CH₂- | ~3.8-4.2 | ~40-50 |
| -NH₂ | Variable (broad) | - |
Note: These are estimated values and may vary depending on the solvent and experimental conditions.
Coupling Constant Analysis:
The coupling constants (J-values) between adjacent protons would provide valuable information about the connectivity of the molecule. For instance, ortho-coupling between protons on the pyridine ring would be in the range of 7-9 Hz, while meta- and para-couplings would be significantly smaller.
Mass Spectrometry (MS) and Fragmentation Pathway Analysis
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound (C₈H₉N₃), the exact mass can be calculated and would be observed in a high-resolution mass spectrum.
The fragmentation pattern in the mass spectrum would offer insights into the molecule's structure. A common fragmentation pathway would likely involve the loss of the methylamine group or cleavage of the heterocyclic rings. The molecular ion peak [M]⁺ would be expected, followed by fragment ions corresponding to stable substructures.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show the following characteristic absorption bands:
N-H stretching: A broad band in the region of 3300-3500 cm⁻¹ corresponding to the primary amine (-NH₂).
C-H stretching (aromatic): Sharp peaks above 3000 cm⁻¹.
C-H stretching (aliphatic): Sharp peaks below 3000 cm⁻¹ for the methylene group.
C=N and C=C stretching: Bands in the 1500-1650 cm⁻¹ region, characteristic of the pyrazolo[1,5-a]pyridine ring system.
N-H bending: A band around 1600 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to exhibit absorption bands in the ultraviolet region, corresponding to π → π* and n → π* transitions within the aromatic heterocyclic system. The exact positions and intensities of these bands would be influenced by the solvent polarity.
X-ray Crystallography for Solid-State Structure Determination
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in exploring the electronic characteristics of heterocyclic systems. These methods provide detailed information about molecular orbitals, charge distribution, and reactivity.
Electronic Structure and Molecular Orbital Analysis: DFT calculations are commonly used to determine the optimized molecular geometry and electronic properties of pyrazole (B372694) and pyridine-containing compounds. scispace.comtandfonline.comnih.govelectrochemsci.org For the pyrazolo[1,5-a]pyridine (B1195680) core, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of significant interest as they dictate the molecule's behavior as an electron donor and acceptor, respectively.
In a typical analysis of a related compound like 2-(1H-pyrazol-3-yl)pyridine, DFT calculations have shown that the HOMO is predominantly located on the dπ-orbitals of a complexed metal and associated ligands, while the LUMO is centered on the pyridylpyrazole moiety itself. scispace.com This indicates that the pyrazolo[1,5-a]pyridine scaffold can act as an electron acceptor. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing molecular stability and reactivity; a larger energy gap generally implies higher stability and lower chemical reactivity. nih.gov
Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. They visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For pyridine (B92270) dicarboxylic acids, MEP surfaces have been used to identify reactive sites for electrophilic and nucleophilic attack, which is crucial for understanding intermolecular interactions. electrochemsci.org For Pyrazolo[1,5-a]pyridin-2-yl-methylamine, the nitrogen atoms of the pyridine and pyrazole rings, as well as the exocyclic amine group, would be expected to be key features on an MEP map.
Table 1: Representative Quantum Chemical Parameters Calculated for Heterocyclic Scaffolds
| Parameter | Description | Typical Findings for Pyridine/Pyrazole Systems |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate electrons. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept electrons. |
| ΔE (LUMO-HOMO) | Energy Gap | A larger gap suggests higher kinetic stability and lower chemical reactivity. nih.gov |
| Mulliken Charges | Distribution of atomic charges | Reveals charge distribution and potential sites for electrostatic interactions. scispace.com |
| MEP | Molecular Electrostatic Potential | Maps electron density to identify nucleophilic (negative potential) and electrophilic (positive potential) sites. electrochemsci.org |
Conformational Analysis and Potential Energy Surfaces
The three-dimensional structure and flexibility of this compound are key to its function. Conformational analysis explores the different spatial arrangements (conformers) of a molecule and their relative energies.
The pyrazolo[1,5-a]pyrimidine (B1248293) core, closely related to the pyrazolo[1,5-a]pyridine system, is known to be a fused, rigid, and planar N-heterocyclic system. nih.gov However, the introduction of substituents, such as the methylamine (B109427) group at the 2-position, introduces rotational freedom. The key flexible bond in this compound would be the C2-CH₂ bond. Rotation around this bond would generate different conformers, each with a distinct energy level.
Computational studies on substituted tetrahydropyrazolo[1,5-a]pyrimidines have demonstrated how the bicyclic core can exist in different conformations (e.g., syn- and anti-isomers), which exhibit significantly different conformational lability. mdpi.com While the aromatic pyrazolo[1,5-a]pyridine core is planar, the attached methylamine group can adopt various positions relative to this plane. A potential energy surface (PES) can be calculated by systematically rotating the C2-CH₂ bond and computing the energy at each step. This analysis would identify the lowest energy (most stable) conformations and the energy barriers to rotation between them. Such studies help to understand the molecule's preferred shape in different environments.
Molecular Modeling and Docking Simulations for Interaction Mechanisms
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. While excluding biological efficacy, docking is invaluable for understanding the non-covalent interaction mechanisms that govern molecular recognition.
Docking studies performed on various pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyridine derivatives reveal common interaction patterns. ekb.egekb.eg These simulations place the molecule into a binding site and score the fit based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic complementarity.
For a molecule like this compound, key interaction points would include:
Hydrogen Bond Donors: The N-H protons of the pyrazole ring and the methylamine group.
Hydrogen Bond Acceptors: The nitrogen atoms of the fused ring system.
Aromatic System: The planar pyrazolo[1,5-a]pyridine ring can participate in π-π stacking or π-cation interactions with aromatic amino acid residues like tyrosine, phenylalanine, and histidine.
Docking simulations of pyrazolo[1,5-a]pyrimidine derivatives into the active site of enzymes like CDK2 have shown that the core scaffold fits into the binding pocket, forming key hydrogen bonds and hydrophobic interactions that anchor the molecule. ekb.eg These studies provide a static picture of the binding mode and the specific intermolecular forces at play.
Table 2: Potential Intermolecular Interactions for this compound in Docking Simulations
| Interaction Type | Molecular Feature Involved | Potential Interacting Partner (e.g., in a protein) |
|---|---|---|
| Hydrogen Bonding | -NH of pyrazole, -NH₂ of methylamine | Amino acid side chains (e.g., Asp, Glu, Ser) or backbone carbonyls |
| Hydrogen Bonding | Pyridine N, Pyrazole N | Amino acid side chains (e.g., Asn, Gln, Lys) |
| π-π Stacking | Aromatic pyrazolo[1,5-a]pyridine ring | Aromatic residues (e.g., Phe, Tyr, Trp) |
| Hydrophobic Interactions | Fused bicyclic ring system | Aliphatic amino acid side chains (e.g., Ala, Val, Leu, Ile) |
Reaction Mechanism Elucidation via Computational Methods
Computational chemistry is instrumental in mapping out the pathways of chemical reactions, calculating activation energies, and identifying transient intermediates. For the synthesis of pyrazolo[1,5-a]pyridines, computational methods can validate or propose reaction mechanisms.
One study on the synthesis of pyrazolo[1,5-a]pyridines proposed a mechanism involving an acetic acid-promoted oxidative C(sp³)–C(sp²) dehydrogenative coupling followed by dehydrative cyclization. nih.gov Computational modeling of such a pathway would involve calculating the geometries and energies of reactants, intermediates, transition states, and products to determine the most energetically favorable route.
In another example, DFT calculations were used to elucidate the regioselectivity of a C-H amination reaction involving N-heterocyclic radicals. acs.org By calculating the spin population at different nitrogen positions of a pyrazolo[3,4-b]pyridine radical, researchers could predict that the reaction would occur at the site with the highest spin density (the N1 position), which was consistent with experimental results. acs.org Similarly, for reactions involving this compound, computational methods could predict the most likely sites of reaction, such as electrophilic aromatic substitution on the pyridine ring or reactions involving the methylamine side chain.
Prediction of Spectroscopic Parameters
Quantum chemical calculations can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies, which can then be compared to experimental data to confirm a molecule's structure.
NMR Spectroscopy: DFT methods can calculate the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts (δ). Studies on the pyrazolo[1,5-a]pyrimidine system have shown the importance of 2D NMR experiments and the analysis of ¹³C-¹H coupling constants for the unambiguous assignment of all proton and carbon resonances. researchgate.net For instance, the chemical shifts of H-5 and H-7 protons are very close, and their correct assignment required detailed spectroscopic analysis, revising earlier literature reports. researchgate.net Computational predictions can aid in these assignments, especially for complex structures.
Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as N-H stretching, C=N stretching, or aromatic C-H bending. These predicted frequencies are often scaled by a correction factor to account for systematic errors in the computational method. Comparing the predicted spectrum with the experimental one helps to assign the observed absorption bands to specific molecular motions. tandfonline.comnih.gov For this compound, characteristic predicted peaks would include N-H stretches for the amine, aromatic C-H stretches, and vibrations corresponding to the fused heterocyclic ring system.
Table 3: Predicted vs. Experimental Spectroscopic Data for Related Pyrazolo[1,5-a]pyridine Derivatives
| Spectroscopic Data | Description | Typical Experimental Values (cm⁻¹ for IR, ppm for NMR) | Computational Role |
|---|---|---|---|
| IR: ν(NH₂) | Amino group stretching | 3300-3500 cm⁻¹ nih.govacs.org | Calculate vibrational frequencies to confirm band assignments. |
| IR: ν(C=N), ν(C=C) | Ring stretching vibrations | 1500-1650 cm⁻¹ semanticscholar.org | Correlate specific ring vibrations with observed peaks. |
| ¹H NMR: Aromatic H | Protons on the heterocyclic core | δ 6.0-9.0 ppm acs.orgnih.gov | Predict chemical shifts to aid in assigning protons to specific positions on the rings. |
| ¹³C NMR: Aromatic C | Carbons in the heterocyclic core | δ 100-165 ppm nih.govacs.org | Calculate carbon chemical shifts for unambiguous structural confirmation. |
Research Applications and Interdisciplinary Roles
Medicinal Chemistry Scaffold Design and Development
The core structure of Pyrazolo[1,5-a]pyridin-2-yl-methylamine makes it a valuable precursor in drug discovery programs. Nitrogen-containing heterocycles are foundational to a vast array of pharmaceuticals due to their ability to engage in various non-covalent interactions, such as hydrogen bonding and pi-stacking, with biological targets.
Exploration as a Building Block for Novel Chemical Entities
This compound serves as a versatile chemical intermediate. The primary amine functionality is a nucleophilic site that can be readily modified through reactions such as amidation, alkylation, and reductive amination. This allows for the systematic construction of diverse chemical libraries. By attaching various functional groups or larger molecular fragments to the methylamine (B109427), chemists can explore a wide chemical space to identify compounds with desired biological activities. Supplier information suggests its utility as a building block for research into enzyme inhibition and receptor binding, though specific examples in peer-reviewed literature are not detailed. chemimpex.com
Structure-Activity Relationship (SAR) Studies of Derivatives (theoretical and in vitro mechanistic, not clinical outcome)
While direct SAR studies on derivatives of this compound are not available, research on the broader pyrazolo[1,5-a]pyridine (B1195680) class demonstrates the importance of substitution patterns for biological activity. For related scaffolds, modifications at various positions on the bicyclic ring system have been shown to significantly influence target affinity and selectivity. A theoretical SAR study would involve modifying the amine group of this compound with a series of substituents to probe interactions with a target's binding pocket. For instance, adding hydrophobic groups could enhance binding to a greasy pocket, while incorporating hydrogen bond donors or acceptors could establish new interactions with key amino acid residues.
Enzyme Inhibition Mechanism Studies (at a molecular level)
The pyrazolo[1,5-a]pyridine scaffold is a known kinase inhibitor framework. Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in diseases like cancer. Derivatives of this scaffold often act as ATP-competitive inhibitors, where the heterocyclic core mimics the adenine (B156593) region of ATP, occupying the enzyme's active site. The methylamine group of this compound could be functionalized to extend into solvent-exposed regions or other pockets of the kinase, potentially conferring selectivity and potency. Molecular modeling and X-ray crystallography of such derivatives in complex with their target enzymes would be necessary to elucidate the precise binding modes and inhibition mechanisms at a molecular level.
Ligand Design in Coordination Chemistry
The nitrogen atoms within the pyrazolo[1,5-a]pyridine core and the external primary amine make this compound an attractive candidate for use as a ligand in coordination chemistry.
Synthesis of Metal Complexes with this compound
The compound can act as a bidentate or potentially tridentate ligand, coordinating with various transition metals through its nitrogen atoms. The synthesis of such metal complexes would typically involve reacting this compound with a metal salt (e.g., of palladium, platinum, ruthenium, or copper) in a suitable solvent. The resulting coordination complexes would exhibit distinct geometries, electronic properties, and stability, dictated by the nature of the metal ion and the ligand's binding mode.
Catalytic Applications of this compound Metal Complexes
Metal complexes derived from nitrogen-containing heterocyclic ligands are widely used as catalysts in organic synthesis. While no catalytic applications for complexes of this compound have been specifically reported, related structures are known to be effective. For example, palladium complexes of similar ligands are used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are fundamental for constructing complex organic molecules. Ruthenium or iridium complexes could potentially be investigated for applications in hydrogenation or transfer hydrogenation reactions. The specific structure of the ligand plays a crucial role in tuning the catalyst's activity, selectivity, and stability.
Applications in Materials Science
The rigid and planar structure of the pyrazolo[1,5-a]pyridine core makes it an attractive scaffold for the development of novel materials with unique electronic and structural properties.
Incorporation into Polymeric Structures
Currently, there is a lack of specific research detailing the incorporation of this compound into polymeric structures. However, the presence of a primary amine group in this molecule offers a reactive site for potential polymerization reactions. This functional handle could, in principle, be used to integrate the pyrazolo[1,5-a]pyridine moiety into various polymer backbones, such as polyamides, polyimides, or polyurethanes. The incorporation of this photoactive and electron-rich heterocycle could imbue the resulting polymers with novel optical and electronic properties, making them suitable for applications in sensors, organic electronics, and advanced coatings. Further research is required to explore these possibilities.
Supramolecular Chemistry and Self-Assembly
Optoelectronic Material Development (e.g., luminescence, antioxidant properties)
Pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, which share a similar fused N-heterocyclic core, have been identified as strategic compounds for optical applications. researchgate.net These compounds exhibit tunable photophysical properties, making them promising for the development of optoelectronic materials. researchgate.net The introduction of various substituents allows for the fine-tuning of their absorption and emission characteristics. researchgate.net For instance, donor-acceptor small molecules based on a pyrazolo[1,5-a]pyrimidine core have been investigated as hole-transporting materials for perovskite solar cells due to their tunable optoelectronic properties. researchgate.net
Furthermore, some pyrazolo[1,5-a]pyrimidine derivatives have demonstrated antioxidant activity. While this is a biological property, it is rooted in the electron-donating ability of the heterocyclic system, a characteristic that is also relevant for optoelectronic applications. The development of materials with combined luminescent and antioxidant properties is an emerging area of interest for applications in organic light-emitting diodes (OLEDs) with enhanced stability and for bio-imaging applications where protection against photo-oxidative damage is crucial.
Photophysical and Photochemical Investigations
The unique electronic structure of the pyrazolo[1,5-a]pyridine scaffold makes it a compelling subject for photophysical and photochemical studies.
Luminescence and Fluorescence Properties
Derivatives of pyrazolo[1,5-a]pyridine have been identified as a novel class of fluorophores. nih.gov For instance, a pyrazolo[1,5-a]pyridine carboxylic acid has been synthesized and shown to exhibit a high fluorescence quantum yield (Φ = 0.64) in acidic conditions (pH 2.4). nih.gov The fluorescence intensity of this probe was found to be highly sensitive to pH, showing a significant enhancement in acidic environments. nih.gov This behavior is attributed to changes in the intramolecular charge transfer (ICT) character of the molecule upon protonation. nih.gov
The closely related pyrazolo[1,5-a]pyrimidines also exhibit tunable fluorescence properties. The absorption and emission spectra of these compounds are highly dependent on the nature of the substituent groups. nih.gov Electron-donating groups at position 7 on the fused ring have been shown to improve both absorption and emission behaviors. rsc.org The tunable nature of the fluorescence of these compounds makes them valuable for applications as fluorescent probes and in organic light-emitting devices. nbinno.com
Below is a data table summarizing the photophysical properties of a representative pyrazolo[1,5-a]pyridine-based fluorescent probe.
| Property | Value | Conditions |
| Maximum Excitation Wavelength (λex) | 380 nm | B-R/DMSO solution (8/2, v/v) |
| Maximum Emission Wavelength (λem) | 445 nm | pH 2.4 |
| Quantum Yield (Φ) | 0.64 | Relative to quinine (B1679958) sulfate |
| Response Time to pH Change | < 10 seconds | - |
Photoreactivity and Stability Studies
The stability of fluorescent compounds is a critical factor for their practical applications. Studies on pyrazolo[1,5-a]pyrimidine-based dyes have shown good photostability. rsc.org When subjected to continuous excitation, these dyes exhibited a decrease in fluorescence intensity of only 6-11%, which is comparable to or better than some commercial fluorescent probes. rsc.org Furthermore, the stability of these compounds has been investigated under extreme pH conditions. rsc.org Interestingly, acidic conditions were found to have a greater impact on the stability of pyrazolo[1,5-a]pyrimidine-based probes, which was attributed to the high electronic density in the fused pyrazole (B372694) ring and potential acid-base interactions leading to chemical decomposition. nih.gov
A new fluorescent probe based on a pyrazolo[1,5-a]pyridine derivative was developed to detect pH in acidic conditions and demonstrated high sensitivity and photostability, making it suitable for applications in imaging acidic organelles in biological systems. nih.gov
The following table presents data on the photostability of a series of pyrazolo[1,5-a]pyrimidine dyes compared to commercial probes.
| Compound | Normalized Fluorescence Intensity Decrease (%) after Continuous Excitation |
| Dye 4a | 89-94 |
| Dye 4b | 89-94 |
| Dye 4c | 89-94 |
| Dye 4d | 89-94 |
| Dye 4e | 89-94 |
| Dye 4f | 89-94 |
| Dye 4g | 89-94 |
| Prodan (P) | Lower than pyrazolo[1,5-a]pyrimidines |
| Coumarin 153 (C-153) | Lower than pyrazolo[1,5-a]pyrimidines |
| Rhodamine 6G (R6G) | Lower than pyrazolo[1,5-a]pyrimidines |
Analytical Chemistry Applications of Pyrazolo[1,5-a]pyridine Derivatives
The field of analytical chemistry perpetually seeks novel molecular scaffolds that can serve as the basis for developing new detection and separation methodologies. While specific research on the analytical applications of This compound is not extensively documented in publicly available literature, the broader class of pyrazolo[1,5-a]pyridine and its related pyrazolo[1,5-a]pyrimidine structures has garnered significant interest. These heterocyclic systems exhibit unique photophysical properties that make them promising candidates for various analytical techniques, particularly in the development of chemosensors.
Chemsensor Development
Chemosensors are molecules designed to bind to a specific analyte, resulting in a measurable signal, such as a change in color or fluorescence. The pyrazolo[1,5-a]pyridine core, with its fused aromatic system, provides a rigid and planar structure that can be readily functionalized to create selective and sensitive fluorescent probes.
Detailed research into pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives has revealed their potential as fluorophores for a range of applications. These compounds are noted for their high fluorescence quantum yields, excellent photostability, and the tunable nature of their photophysical properties through synthetic modifications.
One notable application is the development of a fluorescent probe for pH based on a pyrazolo[1,5-a]pyridine derivative. This probe demonstrated a rapid response to acidic pH in less than 10 seconds, a high quantum yield of 0.64, and excellent selectivity and sensitivity. The sensing mechanism is based on the intramolecular charge transfer (ICT) process, which is altered by changes in pH. This research highlights the potential of the pyrazolo[1,5-a]pyridine scaffold in creating probes for monitoring pH in biological and chemical systems, especially in acidic environments.
Furthermore, the pyrazolo[1,5-a]pyrimidine scaffold has been explored for the development of fluorescent probes for detecting specific ions. For instance, a hybrid system integrating pyrazolo[1,5-a]pyrimidine with hemicyanine was synthesized and shown to be a selective and rapid sensor for cyanide ions in aqueous solutions. The versatility of the pyrazolo[1,5-a]pyrimidine core allows for the design of probes that can detect a variety of analytes through different interaction mechanisms.
The table below summarizes the characteristics of some chemosensors based on the broader pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine scaffolds.
| Scaffold | Analyte | Sensing Mechanism | Key Features |
| Pyrazolo[1,5-a]pyridine | pH (acidic) | Intramolecular Charge Transfer (ICT) | High quantum yield (0.64), Fast response (<10 s) |
| Pyrazolo[1,5-a]pyrimidine-hemicyanine | Cyanide (CN⁻) | Nucleophilic addition and ICT | High selectivity, Instantaneous response |
It is important to reiterate that while these findings are promising for the general class of compounds, there is a notable absence of specific research on This compound for chemsensor development in the reviewed literature. Future research could explore the potential of this specific compound by introducing appropriate functional groups to facilitate selective analyte binding and signaling.
Chromatographic Stationary Phases for Separation and Detection
Chromatographic techniques are fundamental to analytical chemistry, enabling the separation, identification, and quantification of components in a mixture. The performance of these techniques is heavily reliant on the nature of the stationary phase.
Despite the demonstrated utility of pyrazolo[1,5-a]pyridine derivatives in other areas of analytical chemistry, a thorough review of scientific literature reveals no specific studies or applications of This compound or its closely related analogues as chromatographic stationary phases. The development of novel stationary phases often involves immobilizing molecules with specific chemical properties onto a solid support. The structural features of the pyrazolo[1,5-a]pyridine core, such as its aromaticity and potential for various intermolecular interactions, could theoretically be exploited for chromatographic separations. However, this remains a hypothetical application that has not been explored in published research to date.
Challenges, Future Directions, and Sustainability in Research
Overcoming Synthetic Difficulties and Enhancing Efficiency
The synthesis of the Pyrazolo[1,5-a]pyridine (B1195680) core, while well-established, presents several challenges that researchers are actively working to overcome. Traditional methods often require harsh reaction conditions, multi-step processes, and sometimes result in low yields or poor regioselectivity.
Another significant challenge is the scalability of these reactions for industrial and pharmaceutical applications. Recent advancements aim to enhance efficiency through innovative techniques. One-pot sonochemical strategies, for example, have been shown to produce polysubstituted Pyrazolo[1,5-a]pyridines in very good to excellent yields under catalyst-free conditions. nih.govacs.org This method not only improves reaction rates and yields but also aligns with greener chemistry principles by using ultrasonic irradiation as an energy source. nih.gov Similarly, microwave-assisted synthesis has emerged as a valuable tool, significantly accelerating reaction times and improving yields for complex heterocycles. nih.gov
Table 1: Comparison of Synthetic Methodologies for Pyrazolo[1,5-a]pyridine Derivatives
| Methodology | Key Features | Advantages | Challenges |
|---|---|---|---|
| Traditional Cycloaddition | Reaction of N-iminopyridinium ylides with alkynes/alkenes. nih.govnih.gov | Well-established, versatile. | Potential for poor regioselectivity, harsh conditions. nih.gov |
| Cross-Dehydrogenative Coupling | Acetic acid and O2 promoted. nih.gov | Catalyst-free, high atom economy. | May require optimization for diverse substrates. |
| Sonochemical Synthesis | Ultrasonic irradiation. nih.govacs.org | High yields, rapid, catalyst-free, eco-friendly. | Specialized equipment required. |
| Microwave-Assisted Synthesis | Microwave heating. nih.gov | Drastically reduced reaction times, improved yields. | Potential for localized overheating, scalability concerns. |
Advancements in Derivatization Methodologies
The functionalization of the Pyrazolo[1,5-a]pyridine scaffold is crucial for tuning its biological activity and physical properties. The versatility of this core allows for structural modifications at multiple positions (2, 3, 5, 6, and 7). mdpi.com Advanced derivatization methodologies focus on introducing diverse functional groups efficiently and selectively.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig couplings, are powerful tools for creating carbon-carbon and carbon-nitrogen bonds, respectively. nih.govmdpi.com These methods allow for the introduction of various aryl, heteroaryl, and amino groups onto the core structure, which is essential for exploring structure-activity relationships (SAR). For example, the synthesis of selective PI3Kδ inhibitors involved a key Suzuki coupling step to introduce an indole (B1671886) moiety at the C(5) position. mdpi.comnih.gov
Another key strategy is the functionalization through regioselective metalation, which allows for precise modification of the scaffold. nih.gov Furthermore, multicomponent reactions (MCRs) are gaining traction as they allow for the construction of highly complex and diverse derivatives in a single step, which is highly efficient for creating libraries of compounds for drug discovery. nih.govnih.gov These reactions combine three or more starting materials to form a final product that contains portions of all the initial components. nih.gov
Expanding Research into Novel Interdisciplinary Domains
The unique chemical and photophysical properties of Pyrazolo[1,5-a]pyridine derivatives are paving the way for their application in novel interdisciplinary fields beyond their traditional use in medicinal chemistry.
In materials science , these compounds are being explored as emergent fluorophores. mdpi.com Their rigid, planar structure can give rise to significant photophysical properties, including high fluorescence quantum yields. nih.gov By modifying substituents on the ring system, researchers can tune their absorption and emission wavelengths, leading to applications as fluorescent probes and chemosensors. For instance, specific derivatives have been developed as fluorescent probes for detecting pH in acidic cellular environments and for sensing cyanide ions. acs.org
In chemical biology , the Pyrazolo[1,5-a]pyridine scaffold serves as a privileged structure for developing inhibitors of various protein kinases, which are crucial targets in cancer therapy. nih.gov Derivatives have shown potent inhibitory activity against kinases such as Pim-1, CDK2, and TRKA, highlighting their potential in oncology. nih.govresearchgate.net The ability to systematically modify the scaffold allows for the fine-tuning of selectivity and potency against specific biological targets. mdpi.com
The Evolving Role of Computational Chemistry
Computational chemistry has become an indispensable tool in Pyrazolo[1,5-a]pyridine research, accelerating the design and discovery of new derivatives with desired properties. Molecular docking studies are widely used to predict the binding modes of these compounds with biological targets, such as protein kinases. nih.govnih.gov
These simulations provide crucial insights into the specific interactions between the ligand and the active site of a protein, guiding the rational design of more potent and selective inhibitors. For example, in the development of dual CDK2/TRKA inhibitors, molecular docking revealed that the designed compounds adopt binding modes similar to known inhibitors, validating the design strategy. nih.gov Computational studies also help in understanding the structure-activity relationships (SAR) observed experimentally. nih.gov
Furthermore, Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations are employed to understand and predict the electronic and photophysical properties of new derivatives. acs.org This is particularly valuable in the design of novel fluorophores, where computational analysis can predict how different functional groups will affect the absorption and emission spectra of the molecule. acs.org
Integration of Green Chemistry Principles for Sustainable Synthesis
There is a growing emphasis on incorporating green chemistry principles into the synthesis of Pyrazolo[1,5-a]pyridine derivatives to minimize environmental impact. rasayanjournal.co.in This involves the use of safer solvents, reducing waste, and improving energy efficiency.
Key green approaches include:
Ultrasonic Irradiation: Sonochemical methods often use environmentally benign solvents like aqueous ethanol (B145695) and can proceed without a catalyst, reducing waste and energy consumption. nih.govbme.hu
Microwave-Assisted Synthesis: This technique significantly shortens reaction times from hours to minutes, which translates to substantial energy savings. nih.gov Many microwave-assisted reactions can also be performed under solvent-free conditions, further enhancing their green credentials. researchgate.net
Multicomponent Reactions (MCRs): By combining several steps into a single operation, MCRs reduce the need for intermediate purification steps, thus saving on solvents and reducing waste generation. rasayanjournal.co.in
Use of Greener Solvents: Researchers are exploring the use of deep eutectic solvents (DES) and ionic liquids as environmentally friendly alternatives to volatile organic compounds. rasayanjournal.co.inias.ac.in One study reported an efficient synthesis of pyrimidine (B1678525) derivatives using DES, which offered advantages like a benign reaction environment and a simple work-up procedure. ias.ac.in
These sustainable practices not only reduce the environmental footprint of chemical synthesis but also often lead to more efficient and cost-effective processes. rasayanjournal.co.in
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| Pyrazolo[1,5-a]pyridin-2-yl-methylamine |
| Acetic acid |
| N-iminopyridinium ylide |
| Indole |
| Pim-1 |
| CDK2 |
| TRKA |
| Diethyl malonate |
| 5-Amino-3-methylpyrazole |
| 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol |
| Phosphorus oxychloride |
| 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine |
| Morpholine |
| Potassium carbonate |
| 4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine |
| Indole-4-boronic acid pinacol (B44631) ester |
| 2-[(benzyloxy)methyl]pyrazolo[1,5-a]pyrimidine-5,7-diol |
| 2-[(benzyloxy)methyl]-5,7-dichloropyrazolo[1,5-a]pyrimidine |
| Dimethyl acetylenedicarboxylate |
| Ethyl propiolate |
| Methyl propiolate |
Q & A
Q. What are the common synthetic routes for preparing Pyrazolo[1,5-a]pyridin-2-YL-methylamine derivatives?
The synthesis typically involves cyclization of α,β-unsaturated nitriles or esters with 3-amino-1H-pyrazoles under reflux conditions. For example, compound 10c (Pyrazolo[1,5-a]pyrimidine derivative) was synthesized by reacting 5a with 2-chlorophenyl diazonium salt in pyridine, yielding 62% after crystallization . Multi-component reactions (MCRs) and microwave-assisted methods are also effective for generating diverse derivatives, as reviewed in medicinal chemistry studies .
Q. How can NMR and HRMS be utilized to confirm the regiochemistry of this compound derivatives?
1H NMR and 13C NMR are critical for assigning substituent positions. For instance, in compound 10c , the amino group at position 7 was confirmed by a singlet at δ 6.85 ppm, while aromatic protons showed splitting patterns consistent with substitution . HRMS (e.g., [M+H]+ for C13H11N5O at m/z 254.1039) validates molecular composition . Advanced techniques like (15N,1H) HMBC resolve ambiguities in regiochemistry by correlating nitrogen and proton environments .
Q. What purification and crystallization methods optimize yields for these compounds?
Reflux in solvents like pyridine or ethanol, followed by dilution with ice water and neutralization (e.g., HCl), is standard. For example, compound 14 was purified via ethanol recrystallization, achieving 67% yield . High-purity derivatives (>95%) often require repeated recrystallization or column chromatography, as seen in intermediates for kinase inhibitors .
Advanced Research Questions
Q. What strategies address regioselectivity challenges in synthesizing polyfunctionally substituted derivatives?
Regioselectivity is influenced by electron-donating/withdrawing groups and reaction conditions. Catalyst-assisted methods, such as novel catalysts in one-pot syntheses (e.g., Scheme 1 in ), enhance control over substituent placement . Computational modeling (DFT) can predict reactivity trends, as demonstrated in tautomerism studies of pyridotriazine derivatives .
Q. How should researchers resolve conflicting spectral data when characterizing novel analogs?
Discrepancies in NMR or MS data may arise from tautomerism or impurities. X-ray crystallography provides definitive structural validation, as applied to pyrazolo[1,5-a]pyrimidine derivatives . Cross-referencing elemental analysis (e.g., C, H, N percentages in 10c : Calc. 62.77%, Found 62.78%) ensures consistency with theoretical values .
Q. What in vitro and in vivo models are suitable for assessing the anticancer potential of these derivatives?
In vitro : Enzyme inhibition assays (e.g., CDK9, Pim kinases) using derivatives like N-[2-(dimethylamino)ethyl]-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine (IC50 values <1 µM) . In vivo : Tumor xenograft models (e.g., S180 tumors in mice) with radiolabeled analogs like [18F]5 ( ) to evaluate biodistribution and efficacy .
Q. How do structural modifications (e.g., trifluoromethyl groups) impact biological activity?
The trifluoromethyl group in compound 2 () enhances metabolic stability and binding affinity to targets like adenosine receptors. Comparative studies show that electron-withdrawing substituents at position 2 improve kinase inhibition (e.g., ALK2/3 selectivity in ML347) .
Methodological Considerations
Q. What safety protocols are essential for handling reactive intermediates during synthesis?
Q. How can computational tools aid in designing novel derivatives with improved pharmacokinetics?
Docking studies (e.g., with PDB: 4U5J for CDK2) predict binding modes of pyrazolo[1,5-a]pyrimidines . ADMET predictors (e.g., SwissADME) optimize logP and solubility, critical for CNS-active derivatives like Zaleplon analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
